Sulfo-SMCC
Overview
Description
Sulfo-SMCC is a commonly used hetero-bifunctional, noncleavable ADC crosslinker bearing N-hydroxysuccinimide (NHS) ester and maleimide groups to react with primary amines and sulfhydryl groups, respectively . It is water-soluble, non-cleavable, and membrane-impermeable .
Synthesis Analysis
Sulfo-SMCC is often used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . The amine-containing protein is reacted with a several-fold molar excess of the crosslinker, followed by removal of excess (non-reacted) reagent by desalting or dialysis . Finally, the sulfhydryl-containing molecule is added to react with the maleimide groups that are already attached to the first protein .Molecular Structure Analysis
Sulfo-SMCC contains an amine-reactive N-hydroxysuccinimide (NHS ester) and a sulfhydryl-reactive maleimide group . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .Chemical Reactions Analysis
The NHS ester of Sulfo-SMCC reacts with primary amines at pH 7-9 to form stable amide bonds . The maleimide group is more stable than the NHS-ester group but will slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values > 7.5 .Physical And Chemical Properties Analysis
Sulfo-SMCC is soluble in water and many other aqueous buffers up to approximately 5 mg/mL, although solubility decreases with increasing salt concentration . Its molecular weight is 438.38 .Scientific Research Applications
- Application : Sulfo-SMCC is used to attach biotin to proteins and peptides, which can then be detected or purified using streptavidin .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the protein or peptide to form an amide bond. The maleimide group can then react with biotin that has been modified to contain a sulfhydryl group .
- Results : This results in a biotinylated protein or peptide that can be detected or purified using streptavidin .
- Application : Sulfo-SMCC is used to label antibodies with fluorophores for use in fluorescence microscopy, flow cytometry, and other applications. It can also be used to attach biotin to antibodies for use in ELISA and other assays .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the antibody to form an amide bond. The maleimide group can then react with a fluorophore or biotin that has been modified to contain a sulfhydryl group .
- Results : This results in an antibody that is labeled with a fluorophore or biotin and can be used in various assays .
- Application : Sulfo-SMCC can be used to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces for use in biosensors, microarrays, and other applications .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the biomolecule to form an amide bond. The maleimide group can then react with a surface that has been modified to contain sulfhydryl groups .
- Results : This results in a surface that is coated with the biomolecule of interest, which can be used in various applications .
- Application : Sulfo-SMCC can be used to crosslink interacting proteins, allowing their interactions to be studied .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on one protein to form an amide bond. The maleimide group can then react with a sulfhydryl group on the interacting protein .
- Results : This results in a covalently linked protein complex that can be analyzed to study protein interactions .
- Application : Sulfo-SMCC is often used to prepare antibody-enzyme conjugates in a two-step reaction scheme .
- Method : First, the amine-containing protein is reacted with a several-fold molar excess of the crosslinker, followed by removal of excess (non-reacted) reagent by desalting or dialysis. Finally, the sulfhydryl-containing molecule is added to react with the maleimide groups that are already attached to the first protein .
- Results : This results in an antibody-enzyme conjugate that can be used in various assays .
- Application : Sulfo-SMCC can be used to create specific bioconjugates via one- or two-step crosslinking reactions .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on one biomolecule to form an amide bond. The maleimide group can then react with a sulfhydryl group on the second biomolecule .
- Results : This results in a specific bioconjugate that can be used in various applications .
Protein and Peptide Biotinylation
Antibody Labeling with Fluorophores and Biotin
Immobilizing Biomolecules to Surfaces
Capturing Protein Interactions
Enzyme Labeling of Antibodies
Creating Specific Bioconjugates
- Application : Sulfo-SMCC is used to create DNA-protein conjugates, which can be used in a variety of applications, including sensitive and selective bioassays, therapeutic agents, and building blocks for programmable nanoassemblies .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the protein to form an amide bond. The maleimide group can then react with a sulfhydryl group on the DNA .
- Results : This results in a DNA-protein conjugate that can be used in various applications .
- Application : Sulfo-SMCC is often used to prepare antibody-enzyme conjugates in a two-step reaction scheme .
- Method : First, the amine-containing protein is reacted with a several-fold molar excess of the crosslinker, followed by removal of excess (non-reacted) reagent by desalting or dialysis. Finally, the sulfhydryl-containing molecule is added to react with the maleimide groups that are already attached to the first protein .
- Results : This results in an antibody-enzyme conjugate that can be used in various assays .
- Application : Sulfo-SMCC can be used to create specific bioconjugates via one- or two-step crosslinking reactions .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on one biomolecule to form an amide bond. The maleimide group can then react with a sulfhydryl group on the second biomolecule .
- Results : This results in a specific bioconjugate that can be used in various applications .
- Application : Sulfo-SMCC is used in amine-reactive crosslinker chemistry, which involves the use of chemical groups that react with primary amines (–NH2). These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the protein to form an amide bond. The maleimide group can then react with a sulfhydryl group on the second protein .
- Results : This results in a covalently linked protein complex that can be analyzed to study protein interactions .
- Application : Sulfo-SMCC is used in immunoassays to attach haptens to carrier proteins, creating immunogens that can stimulate the immune system to produce antibodies against the hapten .
- Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the carrier protein to form an amide bond. The maleimide group can then react with a sulfhydryl group on the hapten .
- Results : This results in an immunogen that can be used to stimulate the production of antibodies against the hapten .
DNA-Protein Conjugation
Enzyme Labeling of Antibodies
Creating Specific Bioconjugates
Amine-Reactive Crosslinker Chemistry
Immunoassays
Safety And Hazards
Future Directions
Sulfo-SMCC has been used in various applications such as sensitive and selective bioassays, therapeutic agents, and building blocks for programmable nanoassemblies . Further improvements in enzymatic ligation methods, stimuli-responsive structures, and advanced synthetic biology tools will facilitate its use in diagnostic, therapeutic, and nanoassembly applications .
properties
IUPAC Name |
sodium;1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNRPJNRFOTGK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N2NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404961 | |
Record name | Sulfo-SMCC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-SMCC | |
CAS RN |
92921-24-9 | |
Record name | Sulfo-smcc sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092921249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfo-SMCC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFO-SMCC SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH32D7TN36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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